molecular formula C16H14N4O2 B12121089 N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide

N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide

Cat. No.: B12121089
M. Wt: 294.31 g/mol
InChI Key: KVXSZPSHFCWVDX-UHFFFAOYSA-N
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Description

The compound N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide (hereafter referred to as the target compound) is a hydrazide derivative synthesized via the condensation of isoniazid (isonicotinoylhydrazine) with substituted isatin analogs. Its molecular formula is C₁₄H₁₀N₄O₂, with a molecular weight of 266.26 g/mol . Key structural features include:

  • A pyridine-4-carbohydrazide moiety.
  • A (3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene group.
  • A hydrazone linkage (C=N) critical for biological activity.

The compound is characterized by IR peaks at 1669 cm⁻¹ (amide C=O), 1694 cm⁻¹ (cyclic amide C=O), and 1616 cm⁻¹ (C=N), with ^1H NMR signals for aromatic protons (δ 7.3–8.7) and an NH proton (δ 10.9) .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)iminopyridine-4-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-2-20-13-6-4-3-5-12(13)14(16(20)22)18-19-15(21)11-7-9-17-10-8-11/h3-10,22H,2H2,1H3

InChI Key

KVXSZPSHFCWVDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide typically involves the reaction of indole derivatives with pyridine-4-carbohydrazide under specific conditions. One common method involves the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Antimicrobial Activity
Compound Name Substituents MIC (H37Rv Strain) Cytotoxicity (RAW 264.7) Reference
Target compound 1-ethyl, pyridine-4 Not tested Not tested
5k (INH derivative) Alkyl on aryl Active (INH equivalent) Non-toxic
5l (INH derivative) Alkyl on heteroaryl Active (INH equivalent) Non-toxic
5b (INH derivative) 3-nitro phenyl Inactive Non-toxic

Key Findings :

  • Alkyl or hydrophobic substituents (e.g., in compounds 5k, 5l) enhance antimycobacterial activity against M. tuberculosis H37Rv without cytotoxicity .
  • Electron-withdrawing groups (e.g., nitro in 5b) abolish activity, suggesting substituent polarity impacts target binding .
Table 2: Receptor Binding and Anti-inflammatory Activity
Compound Name Substituents Target Receptor IC₅₀/Activity Reference
Target compound 1-ethyl, pyridine-4 Not reported Not tested
N'-[(3Z)-1-(4-chlorobenzyl)-...]benzohydrazide 4-chlorobenzyl CB2R 131.1 nM (agonist)
N'-[(E)-(5-bromo-1H-indol-3-yl)...] 5-bromo Anti-inflammatory (mouse model) Significant edema reduction

Key Findings :

  • Substitution at the 1-position (ethyl vs. 4-chlorobenzyl) alters receptor specificity. The 4-chlorobenzyl analog is a potent CB2R agonist, while the ethyl group may confer metabolic stability .
  • Bromine substitution (e.g., in ) enhances anti-inflammatory effects, likely due to increased electrophilicity and protein interaction .

Structural Isomerism and Physicochemical Properties

Table 3: Impact of Pyridine Positional Isomerism
Compound Name Pyridine Position Molecular Weight Solubility Application Reference
Target compound 4 266.26 g/mol Not reported Antimicrobial (theoretical)
N'-(1-Methyl-...)-pyridine-3-carbohydrazide 3 280.28 g/mol DMSO, chloroform Research chemical

Key Findings :

  • Pyridine-3-carbohydrazide isomers (e.g., in ) exhibit higher molecular weights and better solubility in organic solvents, suggesting improved bioavailability for in vitro studies .
  • The pyridine-4 position in the target compound may favor hydrogen bonding with bacterial enzymes, as seen in isoniazid derivatives .

Key Findings :

  • Alkyl groups at the 1-position (e.g., methyl or ethyl) reduce synthetic yields, possibly due to steric hindrance during condensation .
  • Halogenation (e.g., bromine in 5g) improves yields and stability, attributed to crystallinity enhancement .

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